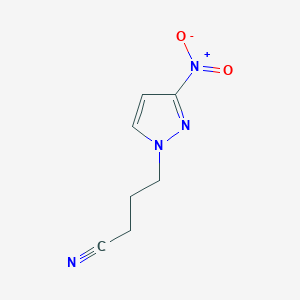

4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile

Description

4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile is a nitrile derivative featuring a nitro-substituted pyrazole ring attached to a butanenitrile backbone. The nitro group (electron-withdrawing) and pyrazole ring (aromatic heterocycle) likely influence its stability, solubility, and interaction with biological targets.

Properties

IUPAC Name |

4-(3-nitropyrazol-1-yl)butanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c8-4-1-2-5-10-6-3-7(9-10)11(12)13/h3,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTUQOQNCLAGMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1[N+](=O)[O-])CCCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile typically involves the reaction of 3-nitro-1H-pyrazole with butanenitrile under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the pyrazole, followed by the addition of butanenitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Reduction Reactions

The nitro group and nitrile functionality undergo distinct reduction pathways:

| Reaction Type | Conditions/Reagents | Product | Notes | References |

|---|---|---|---|---|

| Nitro → Amine Reduction | H₂/Pd-C in ethanol; Fe/HCl | 4-(3-Amino-1H-pyrazol-1-yl)butanenitrile | Catalytic hydrogenation or Fe-mediated reduction yields primary amines. | |

| Nitrile → Amine Reduction | LiAlH₄ in THF; Raney Ni under H₂ | 4-(3-Nitro-1H-pyrazol-1-yl)butanamine | LiAlH₄ selectively reduces nitriles to primary amines without affecting nitro groups. |

Cycloaddition Reactions

The pyrazole ring participates in [2+2] and [3+2] cycloadditions, influenced by the nitro group’s electron-withdrawing effects:

Hydrolysis Reactions

The nitrile group undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions/Reagents | Product | Notes | References |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄, H₂O, reflux | 4-(3-Nitro-1H-pyrazol-1-yl)butanoic acid | Forms carboxylic acid via intermediate amide. | |

| Basic Hydrolysis | NaOH, H₂O₂, 60°C | 4-(3-Nitro-1H-pyrazol-1-yl)butanamide | Yields amide under milder conditions. |

Electrophilic Substitution

The nitro group directs electrophiles to meta positions on the pyrazole ring:

Nucleophilic Addition

The nitrile group reacts with nucleophiles:

| Reaction Type | Conditions/Reagents | Product | Notes | References |

|---|---|---|---|---|

| Hydroxylamine Addition | NH₂OH·HCl, NaHCO₃, ethanol | 4-(3-Nitro-1H-pyrazol-1-yl)butanamidoxime | Forms amidoximes, potential chelating agents. | |

| Grignard Reaction | RMgX, THF, 0°C → RT | 4-(3-Nitro-1H-pyrazol-1-yl)butanamine derivatives | Alkyl/aryl groups add to nitrile, followed by hydrolysis. |

Biological Interactions

In medicinal contexts, the nitro group may undergo enzymatic reduction to reactive intermediates:

Comparative Reactivity with Analogues

Key differences arise from substituent electronic effects:

| Compound | Reactivity Profile |

|---|---|

| 4-(3-Amino-1H-pyrazol-1-yl)butanenitrile | Enhanced nucleophilicity at amino group; prone to azo coupling or diazotization. |

| 4-(3-Chloro-1H-pyrazol-1-yl)butanenitrile | Chlorine enables SNAr reactions; less electron-withdrawing than nitro. |

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for further functionalization, making it valuable in organic synthesis.

Biology

- Bioactive Molecules Development : Research indicates that derivatives of pyrazole, including this compound, exhibit biological activities such as antimicrobial and anticancer properties. These compounds are being investigated for their potential as therapeutic agents.

Medicine

- Pharmacological Potential : Ongoing research focuses on its efficacy in treating various diseases. The compound's ability to modulate biological pathways makes it a candidate for drug development.

Industry

- Specialty Chemicals Production : It is utilized in the synthesis of specialty chemicals and materials, contributing to advancements in various industrial applications.

The biological activity of 4-(3-nitro-1H-pyrazol-1-yl)butanenitrile is noteworthy:

- Anti-inflammatory Effects : Studies have shown that pyrazole derivatives can significantly inhibit inflammatory markers such as TNF-α and IL-6.

- Anticancer Properties : Investigations into its cytotoxic effects against cancer cell lines (e.g., MCF7 and A549) reveal promising results with effective dose-dependent cytotoxicity.

Anti-inflammatory Activity

A study demonstrated substantial anti-inflammatory effects of pyrazole derivatives in vivo, significantly reducing edema in animal models. This highlights the potential of this compound as an anti-inflammatory agent.

Anticancer Efficacy

Research indicated that compounds derived from this structure exhibited cytotoxicity against human cancer cell lines such as Hep-2 and P815. Notable IC50 values were recorded, indicating effective concentrations for therapeutic use.

Mechanism of Action

The mechanism of action of 4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to nitriles identified in Brassica oleracea (), such as 4-(methylthio)butanenitrile (3MTP-CN) and 5-(methylthio)pentanenitrile (4MTB-CN) . Key distinctions include:

Key Observations:

- Molecular Weight : The heterocyclic ring increases molecular weight (~207 g/mol vs. ~115–129 g/mol for B. oleracea nitriles), which may affect bioavailability or diffusion in biological systems.

- Biological Activity : While B. oleracea nitriles primarily act in plant defense , the nitro-pyrazole moiety in the target compound suggests possible applications in inhibiting enzymes (e.g., nitric oxide synthases) or as a precursor in drug synthesis.

Reactivity and Stability

- Nitrile Reactivity : The –CN group in all compounds is susceptible to hydrolysis, but the electron-withdrawing nitro group in this compound may accelerate this process compared to methylthio-substituted analogs.

- Thermal Stability : Pyrazole rings are thermally stable, which could improve the compound’s resilience under high-temperature conditions relative to aliphatic nitriles.

Biological Activity

4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by various studies and findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives, including this compound, are known for their diverse biological activities. The pyrazole nucleus has been extensively studied and is associated with various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties . The structural modifications in pyrazole compounds often enhance their biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that this compound showed promising activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug |

|---|---|---|

| E. coli | 15 | Ampicillin |

| Staphylococcus aureus | 18 | Norfloxacin |

Anticancer Activity

The anticancer potential of this compound has also been evaluated. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, indicating its potential as a chemotherapeutic agent. Specifically, it has been noted to induce apoptosis in certain cancer cell types, which is a crucial mechanism for cancer treatment .

The biological activity of this compound may be attributed to its ability to interfere with cellular processes. The nitro group in the structure is believed to play a significant role in its reactivity and interaction with biological targets. The compound's mechanism may involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress in microbial and cancer cells .

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives similar to this compound:

- Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against common pathogens. Compounds with nitro groups exhibited enhanced antibacterial activity compared to their non-nitro counterparts .

- Anticancer Research : In a comparative study, various pyrazole derivatives were evaluated for their cytotoxic effects on breast cancer cell lines. The presence of nitro groups was correlated with increased cytotoxicity, supporting the hypothesis that this compound may have similar effects .

Q & A

Q. What are the optimized synthetic routes for preparing 4-(3-Nitro-1H-pyrazol-1-yl)butanenitrile, and how are enantiomeric mixtures resolved?

The compound can be synthesized via multi-step procedures involving cyclization and nitrile functionalization. For example, General Procedure B () utilizes tosyl-protected intermediates and nucleophilic substitution to yield nitrile derivatives. Typical yields range from 44% to 95%, with enantiomeric ratios (e.g., dr = 1:3.3) resolved using chiral HPLC or recrystallization . Key steps include:

- Tosylation of pyrrolidine intermediates to stabilize reactive sites.

- Nucleophilic displacement with cyanide sources (e.g., KCN or NaCN) to introduce the nitrile group.

- Purification via silica gel chromatography or recrystallization from methanol .

Q. How is this compound structurally characterized in academic research?

Characterization involves:

- 1H/13C NMR : Peaks for the pyrazole ring (δ 7.8–8.2 ppm for aromatic protons) and nitrile group (C≡N stretching at ~2200 cm⁻¹ in IR). Enantiomeric splitting may appear as duplicated signals .

- HRMS : Exact mass determination (e.g., [M+H]+ calculated as 306.1593) to confirm molecular formula .

- X-ray crystallography : For unambiguous confirmation, single crystals are grown via slow evaporation, and structures are refined using SHELXL .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

- Recrystallization : Methanol or ethanol are preferred solvents due to the compound’s moderate polarity .

- Column chromatography : Silica gel (hexane/ethyl acetate gradients) separates nitro-pyrazole derivatives from byproducts .

- Distillation : For low-melting-point analogs, fractional distillation under reduced pressure minimizes thermal decomposition .

Advanced Research Questions

Q. How can researchers analyze enantiomeric excess in this compound derivatives?

Advanced methods include:

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol eluents. Retention time differences ≥1.5 min indicate enantiomer separation .

- Circular Dichroism (CD) : Measures Cotton effects at 250–300 nm to correlate absolute configuration with optical activity .

- Polarimetry : Specific rotation values ([α]D) are compared against racemic mixtures to quantify enantiomeric excess .

Q. What strategies are employed to study the biological activity of this compound derivatives?

- Enzyme Inhibition Assays : Derivatives are tested against targets like xanthine oxidase (IC50 determination via UV-Vis monitoring of uric acid formation) .

- Docking Studies : Molecular modeling (e.g., AutoDock Vina) predicts binding affinities to active sites, guiding SAR optimization .

- Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa) assess selectivity and therapeutic potential .

Q. How do researchers address discrepancies in spectroscopic data for nitro-pyrazole derivatives?

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotational barriers) causing signal broadening .

- DFT Calculations : Gaussian simulations predict NMR chemical shifts and compare them with experimental data to validate assignments .

- Cross-Validation : HRMS and elemental analysis (C, H, N) confirm purity when NMR signals overlap .

Methodological Considerations

- Contradictions : Some synthetic routes (e.g., tosyl vs. benzyl protection) yield varying steric outcomes. Researchers must optimize protecting groups based on reaction scalability and downstream applications .

- Software Tools : SHELX suites are critical for crystallographic refinement but require high-resolution data (R < 0.05) for reliable results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.